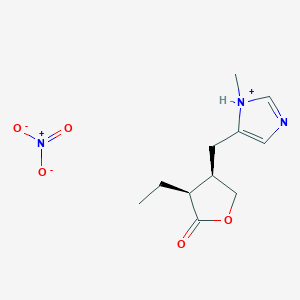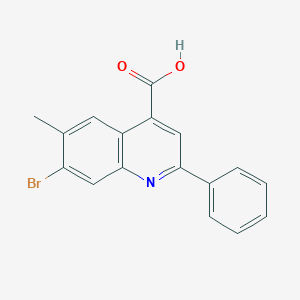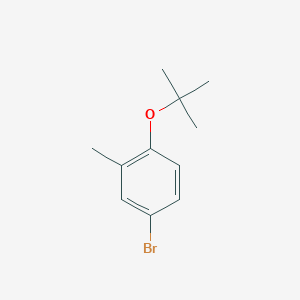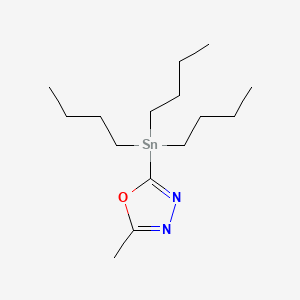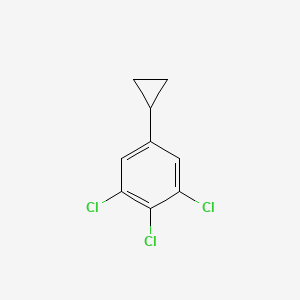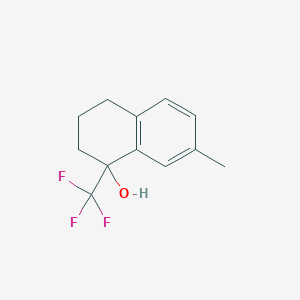
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound with a unique structure that includes a trifluoromethyl group, a hydroxyl group, and a tetrahydronaphthalene core
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves several steps, typically starting with the preparation of the tetrahydronaphthalene core. The introduction of the trifluoromethyl group can be achieved through various methods, such as the use of trifluoromethylating agents. The hydroxyl group is then introduced through selective oxidation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the trifluoromethyl group.
Substitution: Various substitution reactions can occur at the methyl or trifluoromethyl groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can be compared with similar compounds, such as:
2-Methylbenzene-1,3-diol: A compound with a similar hydroxyl and methyl group but lacking the trifluoromethyl group.
4-Hydroxy-3-methylbenzonitrile: Another compound with a hydroxyl and methyl group, but with a nitrile group instead of a trifluoromethyl group. The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly alter the compound’s chemical and biological properties, such as increasing its lipophilicity and metabolic stability.
Eigenschaften
Molekularformel |
C12H13F3O |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
7-methyl-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H13F3O/c1-8-4-5-9-3-2-6-11(16,10(9)7-8)12(13,14)15/h4-5,7,16H,2-3,6H2,1H3 |
InChI-Schlüssel |
XYHCJPXQLJISPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCCC2(C(F)(F)F)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
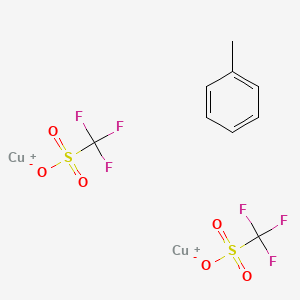

![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)

![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)

